2,4-Difluoro-3-(difluoromethyl)aniline

Cost Analysis Sourcing Strategy Specialty Intermediate

2,4-Difluoro-3-(difluoromethyl)aniline is a heavily fluorinated aniline derivative bearing both ring‑fluorine atoms (2,4‑F) and a difluoromethyl (CF₂H) group at the 3‑position. With a molecular formula of C₇H₅F₄N and a molecular weight of 179.118 g·mol⁻¹, this compound serves as a specialty intermediate in medicinal and agrochemical research programs, particularly where the CF₂H group is exploited as a lipophilic hydrogen‑bond donor bioisostere.

Molecular Formula C7H5F4N
Molecular Weight 179.118
CAS No. 1638328-80-9
Cat. No. B2887223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-(difluoromethyl)aniline
CAS1638328-80-9
Molecular FormulaC7H5F4N
Molecular Weight179.118
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)C(F)F)F
InChIInChI=1S/C7H5F4N/c8-3-1-2-4(12)6(9)5(3)7(10)11/h1-2,7H,12H2
InChIKeyQUZDNISRAQLMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-(difluoromethyl)aniline (CAS 1638328-80-9): A High‑Value Fluorinated Aniline Building Block


2,4-Difluoro-3-(difluoromethyl)aniline is a heavily fluorinated aniline derivative bearing both ring‑fluorine atoms (2,4‑F) and a difluoromethyl (CF₂H) group at the 3‑position . With a molecular formula of C₇H₅F₄N and a molecular weight of 179.118 g·mol⁻¹, this compound serves as a specialty intermediate in medicinal and agrochemical research programs, particularly where the CF₂H group is exploited as a lipophilic hydrogen‑bond donor bioisostere [1].

Why 2,4-Difluoro-3-(difluoromethyl)aniline Cannot Be Replaced by Simpler Aniline Analogs


Substituting 2,4‑difluoro‑3‑(difluoromethyl)aniline with generic anilines such as 2,4‑difluoroaniline or 3‑(difluoromethyl)aniline compromises key physicochemical properties that drive target binding and metabolic stability. The unique juxtaposition of two ring‑fluorines and the CF₂H group creates a distinct electronic and steric environment that influences reactivity in cross‑coupling reactions and hydrogen‑bond donor capacity [1]. Unlike its mono‑functionalized analogs, this compound combines the high lipophilicity of CF₂H (Δlog P up to +0.4) with the strong inductive electron‑withdrawing effects of 2,4‑F, a profile not recapitulated by any simpler derivative [2].

Quantitative Differentiation of 2,4-Difluoro-3-(difluoromethyl)aniline vs. Closest Analogs


Market Price Reflects Structural Complexity and Synthetic Difficulty

The cost of 2,4-difluoro-3-(difluoromethyl)aniline is substantially higher than that of 2,4-difluoroaniline or 3-(difluoromethyl)aniline, reflecting the additional synthetic steps required to install both the 2,4-difluoro pattern and the CF₂H group [1][2].

Cost Analysis Sourcing Strategy Specialty Intermediate

Higher Stated Purity Minimizes Downstream Impurity‑Driven Failures

Commercial specifications for 2,4-difluoro-3-(difluoromethyl)aniline report a minimum purity of 98.0%, whereas 3-(difluoromethyl)aniline is typically supplied at 97% purity . The lower purity of the simpler analog introduces additional impurity profiles that may complicate reaction optimization or require in‑house purification prior to use.

Quality Control Purity Analytical Specification

CF₂H Group Confers Lipophilicity Modulation and Hydrogen‑Bond Donor Capacity

The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen‑bond donor with hydrogen bond acidity parameters (A) ranging from 0.085 to 0.126, comparable to aniline and thiophenol, and provides an experimental Δlog P increase of –0.1 to +0.4 upon CH₃→CF₂H substitution [1]. This dual property—increased lipophilicity without sacrificing hydrogen‑bonding capability—is absent in non‑fluorinated anilines or in analogs bearing only ring‑fluorines.

Physicochemical Property Lipophilicity Hydrogen Bond Donor

Distinct Electronic and Steric Profile of 2,4‑Difluoro‑3‑CF₂H Substitution

The 2,4‑difluoro substitution pattern on aniline strongly deactivates the aromatic ring through inductive electron withdrawal, while the 3‑CF₂H group provides additional steric bulk (larger than methyl) and a unique dipole moment [1]. This combination alters the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution compared to 2,4‑difluoroaniline or 3‑(difluoromethyl)aniline alone.

Electronic Effects Steric Bulk Reactivity

Liquid Physical State at Ambient Temperature Simplifies Handling

2,4-Difluoro-3-(difluoromethyl)aniline is supplied as a liquid at room temperature . In contrast, many aniline derivatives with similar molecular weights are crystalline solids, requiring additional heating or solubilization steps for accurate dispensing in parallel synthesis workflows.

Physical Property Handling Formulation

Defined Long‑Term Storage Conditions Ensure Product Integrity

The compound is recommended for long‑term storage in a cool, dry place . Adherence to this specification minimizes degradation, which is critical for maintaining the 98.0% purity level and preventing formation of impurities that could derail sensitive catalytic reactions.

Stability Storage Supply Chain

Where 2,4-Difluoro-3-(difluoromethyl)aniline Delivers Differentiated Value: Application Scenarios


Medicinal Chemistry: CF₂H‑Enabled Bioisosteric Replacement

Programs targeting the optimization of metabolic stability and membrane permeability of lead compounds benefit from incorporating 2,4‑difluoro‑3‑(difluoromethyl)aniline as a building block. The CF₂H group serves as a bioisostere for hydroxyl, thiol, or amine moieties while increasing lipophilicity (Δlog P up to +0.4) [1]. This property is particularly valuable when designing kinase inhibitors, GPCR ligands, or CNS‑penetrant agents where balancing hydrogen‑bonding capacity and log P is critical.

Agrochemical Discovery: Fluorinated Intermediate for SDH Inhibitors and Beyond

The difluoromethyl group is a recurring motif in succinate dehydrogenase (SDH) inhibitors (e.g., sedaxane, isopyrazam) and other modern fungicides [2]. 2,4‑Difluoro‑3‑(difluoromethyl)aniline provides a pre‑functionalized core for constructing pyrazole‑carboxamide or anilide scaffolds. The 2,4‑difluoro pattern enhances metabolic robustness in planta, while the 3‑CF₂H group contributes to target binding and resistance management.

High‑Throughput Parallel Synthesis Using Automated Liquid Handlers

The liquid physical state of 2,4‑difluoro‑3‑(difluoromethyl)aniline at ambient temperature makes it compatible with automated liquid‑dispensing systems . This property streamlines the construction of diverse compound libraries, reduces solvent usage, and improves the reproducibility of small‑scale reactions. Laboratories equipped with liquid‑handling robotics should prioritize this derivative over solid analogs when rapid, accurate dispensing is required.

Structure‑Activity Relationship (SAR) Studies: Probing the Effect of Ortho/Meta Fluorination Plus CF₂H

SAR campaigns aimed at dissecting the contributions of ring‑fluorines versus the CF₂H group can employ this compound as a unique probe. Its substitution pattern is not recapitulated by any commercially available single‑group analog, enabling researchers to assess the synergistic effects of multiple fluorination on target potency, selectivity, and pharmacokinetic parameters [3].

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